N-(1,3-benzothiazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c20-14-1-4-16(5-2-14)28(25,26)23-9-7-13(8-10-23)19(24)22-15-3-6-18-17(11-15)21-12-27-18/h1-6,11-13H,7-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSCDSZBLVXKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)SC=N3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole moiety and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. Despite limited direct research specifically targeting this compound, its structural analogs suggest promising pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H18FN3O3S2, with a molecular weight of 419.49 g/mol. The compound features several functional groups that may contribute to its biological activity:
| Feature | Description |
|---|---|
| Benzothiazole Ring | Known for various biological activities, including antimicrobial and anticancer properties. |
| Piperidine Ring | Often associated with central nervous system activity. |
| Fluorobenzenesulfonyl Group | Enhances lipophilicity and may improve binding affinity to biological targets. |
Biological Activity Overview
While specific studies on this compound are scarce, related compounds have demonstrated various biological activities:
- Antimicrobial Activity : Compounds containing benzothiazole rings have shown effectiveness against a range of bacterial and fungal pathogens.
- Anticonvulsant Properties : Similar thiazole-containing compounds have been investigated for their potential as anticonvulsants.
- Dual Enzyme Inhibition : Research on benzothiazole derivatives indicates potential as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant targets in pain management and inflammation reduction .
Structure-Activity Relationship (SAR) Studies
Recent SAR studies have focused on benzothiazole-phenyl-based analogs that exhibit significant inhibition of sEH and FAAH enzymes. For example, a study highlighted a dual inhibitor that effectively alleviated pain without causing locomotor side effects in animal models . This suggests that similar structural modifications in this compound could yield beneficial pharmacological profiles.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity of intermediates. The complexity of the synthesis reflects the potential for diverse biological interactions.
Potential Applications
Given its structural characteristics, this compound could find applications in:
- Pharmaceutical Development : As a candidate for further exploration in drug development targeting pain relief or antimicrobial therapies.
- Industrial Chemistry : Potential use as a catalyst or reagent in synthetic organic chemistry due to its unique functional groups.
Comparison with Similar Compounds
Research Findings and Implications
Impact of Sulfonyl Group Variations
- The 4-fluorobenzenesulfonyl group in the target compound may enhance hydrophobicity and π-π stacking interactions compared to F782-1874’s thiophene sulfonyl group. Fluorine atoms often improve metabolic stability and membrane permeability, suggesting superior pharmacokinetics for the target compound .
Role of Heterocyclic Cores
- Benzothiazole (target compound and F782-1874) vs. benzimidazole (compound 118): Benzimidazole’s dual nitrogen atoms may facilitate stronger hydrogen bonding, contributing to compound 118’s high potency. Benzothiazoles, however, are associated with improved solubility and bioavailability in some contexts .
Substituent Effects
- The 2-methylpropanamido group in F782-1874 introduces steric hindrance, which could limit binding to shallow enzyme pockets. The target compound’s unsubstituted benzothiazole may offer broader target compatibility .
Q & A
What are the key considerations for synthesizing N-(1,3-benzothiazol-5-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide, and what intermediates are critical?
Synthesis typically involves multi-step protocols, starting with condensation reactions to assemble the piperidine-4-carboxamide core. Key intermediates include:
- 4-Fluorobenzenesulfonyl chloride for sulfonylation of the piperidine nitrogen.
- 1,3-Benzothiazol-5-amine for coupling via carboxamide linkage.
Reaction optimization (e.g., temperature, catalysts) is critical, as evidenced by analogous syntheses of fluorinated sulfonamide derivatives, where microwave-assisted methods improved yields . Purification often requires column chromatography or recrystallization to isolate the final product.
Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry, with distinct shifts for the fluorobenzenesulfonyl group (e.g., aromatic protons at δ 7.6–8.2 ppm) and benzothiazole protons (δ 8.3–8.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for CHFNOS).
- X-ray Crystallography : Resolves 3D conformation, particularly piperidine ring puckering and sulfonamide torsion angles, as seen in structurally related compounds .
What safety protocols are recommended for handling this compound?
Based on structurally similar fluorobenzenesulfonamides:
- Acute Toxicity : Use PPE (gloves, goggles, lab coat) to avoid dermal/oral exposure .
- Respiratory Protection : Employ fume hoods to prevent aerosol inhalation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core Modifications : Introduce substituents at the benzothiazole C2 position (e.g., methyl, halogens) to enhance steric or electronic interactions with target proteins .
- Sulfonamide Optimization : Replace 4-fluorophenyl with bulkier aryl groups (e.g., 2,3-dichlorophenyl) to modulate binding pocket occupancy, as demonstrated in analogous piperazine derivatives .
- Pharmacophore Mapping : Use molecular docking to predict interactions with off-target receptors (e.g., GPCRs, kinases) .
How should researchers address contradictions between in vitro and in vivo biological activity data?
- Metabolic Stability Assays : Evaluate cytochrome P450-mediated degradation using liver microsomes. Poor solubility (common with sulfonamides) may reduce bioavailability, necessitating formulation adjustments (e.g., PEGylation) .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to identify clearance or distribution issues .
What computational strategies are effective for predicting biological targets?
- Molecular Dynamics Simulations : Assess binding stability of the sulfonamide group with ATP-binding pockets (e.g., kinases) .
- Machine Learning Models : Train on datasets of benzothiazole derivatives to predict anti-cancer or antimicrobial activity.
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration .
How can low aqueous solubility be mitigated in pharmacological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance dispersibility, as shown for similar hydrophobic sulfonamides .
What challenges arise in in vivo pharmacokinetic studies, and how are they addressed?
- Rapid Clearance : Fluorine atoms may enhance metabolic resistance, but piperidine N-sulfonylation could increase plasma protein binding. Monitor free vs. bound fractions using equilibrium dialysis .
- Tissue Penetration : Radiolabel the compound (e.g., F isotope) for PET imaging to quantify biodistribution .
How is X-ray crystallography applied to resolve structural ambiguities?
- Crystal Growth : Use vapor diffusion with solvents like chloroform/methanol to obtain diffraction-quality crystals.
- Torsion Angle Analysis : Compare experimental data (e.g., C–S–N–C dihedral angles) with computational models to validate conformation .
What methods evaluate off-target effects in lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
